molecular formula C37H22N4O10 B10886506 9,9-bis[4-(2,4-dinitrophenoxy)phenyl]-9H-fluorene

9,9-bis[4-(2,4-dinitrophenoxy)phenyl]-9H-fluorene

Cat. No.: B10886506
M. Wt: 682.6 g/mol
InChI Key: QZPAQYQNTUBQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{9-[4-(2,4-DINITROPHENOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL (2,4-DINITROPHENYL) ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{9-[4-(2,4-DINITROPHENOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL (2,4-DINITROPHENYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the aromatic rings using nitrating agents such as nitric acid and sulfuric acid.

    Etherification: Formation of the ether bond through the reaction of phenols with appropriate halides or alcohols under basic conditions.

    Coupling Reactions: Use of coupling agents like palladium catalysts to link the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{9-[4-(2,4-DINITROPHENOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL (2,4-DINITROPHENYL) ETHER undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield phenols and other products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

    Hydrolysis: Phenols and other aromatic compounds.

Scientific Research Applications

4-{9-[4-(2,4-DINITROPHENOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL (2,4-DINITROPHENYL) ETHER has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{9-[4-(2,4-DINITROPHENOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL (2,4-DINITROPHENYL) ETHER involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Another aromatic compound with halogen and hydroxyl groups.

    4-Methoxyphenethylamine: Contains a methoxy group and an amine group on an aromatic ring.

Uniqueness

4-{9-[4-(2,4-DINITROPHENOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL (2,4-DINITROPHENYL) ETHER is unique due to its multiple nitro groups and complex aromatic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C37H22N4O10

Molecular Weight

682.6 g/mol

IUPAC Name

9,9-bis[4-(2,4-dinitrophenoxy)phenyl]fluorene

InChI

InChI=1S/C37H22N4O10/c42-38(43)25-13-19-35(33(21-25)40(46)47)50-27-15-9-23(10-16-27)37(31-7-3-1-5-29(31)30-6-2-4-8-32(30)37)24-11-17-28(18-12-24)51-36-20-14-26(39(44)45)22-34(36)41(48)49/h1-22H

InChI Key

QZPAQYQNTUBQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C6=CC=C(C=C6)OC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.